4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or sulfonamides.
Scientific Research Applications
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds . Its methylpiperidinyl group and sulfonyl linkage are key determinants of its chemical behavior and applications .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKRLPMKLQAAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355000 |
Source
|
Record name | 4-(4-Methylpiperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314285-39-7 |
Source
|
Record name | 4-(4-Methylpiperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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